2,5-Tetrahydrofurandimethanol, ((2R,5R)-

Description

Contextualization within Bio-based Platform Chemicals and Renewable Resources

The global chemical industry is undergoing a significant transformation, driven by the need for sustainability and a reduced reliance on fossil fuels. This has led to the rise of bio-based platform chemicals, which are molecules derived from biomass that can be converted into a wide range of value-added products. rsc.orgresearchandmarkets.com These chemicals provide a carbon-neutral alternative to traditional petrochemical feedstocks. rsc.org

A key player in this field is 5-Hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical produced from the dehydration of renewable carbohydrates like fructose (B13574) and glucose. nih.gov (2R,5R)-2,5-Tetrahydrofurandimethanol (also known as THFDM) is a high-value derivative obtained through the saturated hydrogenation of HMF. sugar-energy.comresearchgate.net This process converts HMF into a more stable, flexible, and functional molecule. researchgate.net

The significance of (2R,5R)-2,5-Tetrahydrofurandimethanol lies in its "green" profile. It is recognized as a low-toxicity, biodegradable, bio-based solvent, offering a sustainable alternative to many conventional, often hazardous, petroleum-based solvents. sugar-energy.com Furthermore, its structure as a diol (a molecule with two alcohol groups) makes it an essential monomer for producing bio-based polymers, such as polyesters and polyurethanes, contributing to the development of environmentally friendly plastics and materials. nih.govsugar-energy.comrsc.org

Interactive Table: Key Bio-based Platform Chemicals and Their Derivatives

| Platform Chemical | Source | Key Derivatives | Applications |

| 5-Hydroxymethylfurfural (HMF) | Carbohydrates (fructose, glucose) | 2,5-Furandicarboxylic acid (FDCA), 2,5-Furandimethanol (B16202) (FDM), 2,5-Tetrahydrofurandimethanol (THFDM) | Polymers, biofuels, solvents, resins nih.govresearchgate.net |

| Itaconic Acid (IA) | Fermentation of sugars | Methyl methacrylate, unsaturated polyester (B1180765) resins | Superabsorbent polymers, synthetic latex, chelating agents researchandmarkets.com |

| Furfural (B47365) | Agricultural biomass (corn cobs, oat hulls) | Furfuryl alcohol, Tetrahydrofuran (B95107) (THF), Furan (B31954) | Resins, solvents, chemical intermediate for nylon britannica.comwikipedia.orgfuran.com |

| 2-Methyltetrahydrofuran (MTHF) | Sugars, levulinic acid | Not applicable (used directly) | Green solvent, fuel additive, starting material for dienes rsc.orgresearchgate.net |

Stereochemical Considerations and the Significance of the (2R,5R) Configuration in Asymmetric Synthesis

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in modern chemistry. Many biologically active and functional molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Asymmetric synthesis is the field dedicated to producing a specific enantiomer or diastereomer of a chiral compound, as different stereoisomers can have vastly different properties. uwindsor.ca

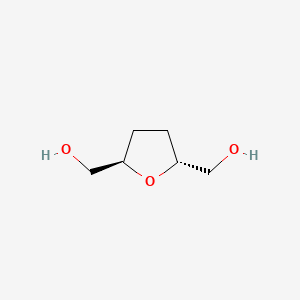

(2R,5R)-2,5-Tetrahydrofurandimethanol is a chiral molecule with two stereocenters at carbons 2 and 5 of the tetrahydrofuran ring. nih.govnih.gov The (2R,5R) designation specifies a particular three-dimensional arrangement of the hydroxymethyl groups, where they are on opposite sides of the ring, a configuration known as trans. nih.govnih.gov Research indicates that polyester chains derived from the trans configuration of THFDM generally have lower Gibbs free energy, suggesting greater stability. rsc.org

The significance of the (2R,5R) configuration is particularly pronounced in asymmetric synthesis. Molecules with C2-symmetry, where the molecule has a twofold rotation axis, are highly valued as chiral ligands and auxiliaries in catalysis. nih.govacs.org While THFDM itself does not possess perfect C2-symmetry, its defined trans stereochemistry makes it a valuable chiral building block for creating more complex molecules, including ligands for metal-catalyzed reactions. nih.gov The ability to synthesize specific stereoisomers, such as the (2R,5R) and its enantiomer (2S,5S), allows for precise control over the architecture of the final product, which is essential in pharmaceuticals, agrochemicals, and materials science. acs.org The stereocontrolled synthesis of related C2-symmetrical heterocycles, like 2,5-disubstituted pyrrolidines, underscores the importance and ongoing development of synthetic strategies to access such enantiopure compounds. nih.govacs.orgacs.org

Interactive Table: Stereochemical Properties of 2,5-Tetrahydrofurandimethanol

| Property | Description |

| IUPAC Name | [(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]methanol nih.gov |

| Molecular Formula | C6H12O3 nih.gov |

| Chirality | Chiral, with two stereocenters (C2 and C5) nih.gov |

| Configuration | (2R,5R) denotes the trans isomer nih.govnih.gov |

| Enantiomer | (2S,5S)-2,5-Tetrahydrofurandimethanol |

| Diastereomers | cis isomers: (2R,5S) and (2S,5R) |

| Significance | Valuable as a chiral building block in asymmetric synthesis; the trans configuration is often more stable in polymer structures. rsc.orgacs.org |

Historical Development and Emerging Research Trends

The story of (2R,5R)-2,5-Tetrahydrofurandimethanol is rooted in the broader history of furan chemistry. The first furan derivative, 2-furoic acid, was described in 1780 by Carl Wilhelm Scheele. wikipedia.org This was followed by the discovery of furfural in 1831, which could be produced from various agricultural materials like bran and corn cobs. wikipedia.orgwikipedia.org The industrial potential of these renewable chemicals was realized in 1922 when the Quaker Oats Company began the mass production of furfural from oat hulls. wikipedia.orgfuran.com

For many decades, research focused on first-generation furanics like furfural and furfuryl alcohol. furan.com The emergence of 5-hydroxymethylfurfural (HMF) as a key, versatile platform chemical in the 21st century marked a significant shift, opening new pathways to a host of valuable derivatives. nih.gov

Current research on 2,5-Tetrahydrofurandimethanol (THFDM) is expanding rapidly. Key trends include:

Advanced Polymer Synthesis: A major focus is the use of THFDM as a monomer to create novel bio-based polyesters. rsc.org For instance, poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF), synthesized from THFDM and 2,5-furandicarboxylic acid (FDCA), exhibits a high glass transition temperature and thermal stability, making it a promising bio-alternative to petroleum-based plastics like PET. rsc.org

Catalytic Process Optimization: Significant effort is being dedicated to developing efficient and selective catalytic systems for the hydrogenation of HMF. Researchers are exploring various catalysts, including those with noble metal nanoparticles on spinel supports, to achieve high yields (over 90%) of either 2,5-furandimethanol (FDM) or fully hydrogenated THFDM, allowing for tunable production based on reaction conditions. google.comgoogle.com

Green Solvents and Fuel Additives: The properties of THFDM, such as its low toxicity and biodegradability, are being explored for its application as a green solvent in various chemical processes. sugar-energy.com Additionally, its derivatives, through esterification or etherification, are being investigated as potential high-performance additives for diesel and gasoline. sugar-energy.com

The trajectory from the early discovery of simple furans to the sophisticated synthesis and application of specific stereoisomers like (2R,5R)-2,5-Tetrahydrofurandimethanol highlights a dynamic field of research aimed at building a sustainable chemical future.

Structure

2D Structure

3D Structure

Properties

CAS No. |

81370-89-0 |

|---|---|

Molecular Formula |

C6H12O3 |

Molecular Weight |

132.16 g/mol |

IUPAC Name |

[(2R,5R)-5-(hydroxymethyl)oxolan-2-yl]methanol |

InChI |

InChI=1S/C6H12O3/c7-3-5-1-2-6(4-8)9-5/h5-8H,1-4H2/t5-,6-/m1/s1 |

InChI Key |

YCZZQSFWHFBKMU-PHDIDXHHSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@H]1CO)CO |

Canonical SMILES |

C1CC(OC1CO)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2r,5r 2,5 Tetrahydrofurandimethanol and Its Stereoisomers

Catalytic Hydrogenation of 5-Hydroxymethylfurfural (B1680220) (HMF) for Furan (B31954) Ring Saturation

The most prevalent pathway to THFDM involves the complete hydrogenation of 5-Hydroxymethylfurfural (HMF), a pivotal platform chemical derived from C6 sugars. This transformation requires the reduction of both the aldehyde group and the furan ring, a process achieved through various catalytic systems.

Heterogeneous catalysts are favored for the hydrogenation of HMF due to their ease of separation and recycling. Research has focused on optimizing catalyst composition, support materials, and reaction conditions to maximize the yield and selectivity towards THFDM.

Noble metals such as Ruthenium (Ru), Palladium (Pd), and Platinum (Pt) have been extensively studied. Ru-based catalysts, in particular, have demonstrated high efficacy. For instance, Ru supported on materials with high isoelectric points, like ceria (CeO₂), magnesia-zirconia (MgO-ZrO₂), and γ-alumina (γ-Al₂O₃), can achieve THFDM yields between 88–91%. rsc.org The choice of support material plays a crucial role in catalyst performance and product selectivity. rsc.org

Non-noble metal catalysts, which are more cost-effective, have also been developed. researchgate.net Bimetallic systems often exhibit superior performance due to synergistic effects. A notable example is a Pd₂Ni₁/SBA-15 catalyst, which achieved 99.0% conversion of HMF with 96.0% selectivity to THFDM. researchgate.net Similarly, a non-noble metal catalyst composed of monodispersed CoNi alloy nanoparticles resulted in a 91% selectivity to THFDM with complete HMF conversion. The performance of various heterogeneous catalysts is summarized in the table below.

Interactive Table: Performance of Heterogeneous Catalysts in HMF Hydrogenation to THFDM

| Catalyst System | Support | Temperature (°C) | H₂ Pressure (bar) | Solvent | HMF Conversion (%) | THFDM Yield/Selectivity (%) | Reference |

|---|---|---|---|---|---|---|---|

| Ru | Ceria (CeO₂) | 100 | 80 | Water | >99 | 91 (Yield) | |

| Ru | Magnesia-Zirconia | 100 | 80 | Water | >99 | 89 (Yield) | |

| Ru | γ-Alumina | 100 | 80 | Water | >99 | 88 (Yield) | |

| Pd₂Ni₁ | SBA-15 | 120 | 40 | Dioxane | 99.0 | 96.0 (Selectivity) | researchgate.net |

| CoNi (1:1) | Carbon | 120 | 60 | Water | 100 | 91 (Selectivity) | |

| Ru-Co | Activated Carbon | 200 | 10 | 2-Butanol | 98.7 | 97.9 (Selectivity to DMF)* | nih.gov |

| Ni-Ga | - | 140 | 40 | Water | >99 | 98.4 (Selectivity to BHMF)** | rsc.org |

*Note: This catalyst was optimized for 2,5-Dimethylfuran (B142691) (DMF), a related product. **Note: This catalyst was optimized for 2,5-bis(hydroxymethyl)furan (BHMF), the intermediate.

While less common than heterogeneous methods, homogeneous catalysis for HMF hydrogenation to THFDM has been explored. rsc.orgresearchgate.net These systems offer the potential for high selectivity under milder conditions, though catalyst recovery presents a challenge.

Conversely, catalyst systems employing N-heterocyclic carbene (NHC) and phosphite (B83602) ligands tend to provide better stereocontrol, resulting in higher trans/cis ratios of the THFDM product (ranging from 1:1.25 to 1:3.95). rsc.org The trade-off is that these systems typically exhibit lower conversions, reaching up to only 17% under conditions of 10 bar H₂ at 120 °C. rsc.org The primary product under these conditions is often the intermediate, 2,5-bis(hydroxymethyl)furan (BHMF), with yields as high as 92%. rsc.org

The conversion of HMF to THFDM is a stepwise process involving key intermediates. The generally accepted reaction pathway proceeds as follows:

Hydrogenation of the Aldehyde Group: The first step is the selective hydrogenation of the formyl (aldehyde) group of HMF to a hydroxymethyl group. This reaction forms the intermediate compound 2,5-bis(hydroxymethyl)furan (BHMF) . researchgate.net

Saturation of the Furan Ring: The furan ring of the BHMF intermediate is subsequently hydrogenated. This step saturates the aromatic ring, yielding the final product, 2,5-Tetrahydrofurandimethanol (THFDM) .

Synthesis from Other Biomass-Derived Precursors

Beyond HMF, other biomass-derived molecules serve as viable starting materials for the synthesis of THFDM, offering alternative and potentially more direct routes.

THFDM can be synthesized via the reduction of Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) . This dicarboxylic acid is itself a bio-based chemical, obtainable through the oxidation of THFDM, establishing a reversible synthetic relationship between the two compounds. acs.orgrug.nlresearchgate.net The reduction of the two carboxylic acid groups of THFDCA to primary alcohol groups can be achieved through catalytic hydrogenation, typically employing ruthenium or palladium catalysts. This method is significant as it connects the synthesis of THFDM to the family of furan- and tetrahydrofuran-based dicarboxylic acids, which are important monomers for biopolymers. rsc.org

An alternative pathway to THFDM starts from Levoglucosenone , a platform chemical that can be produced from the catalytic dehydration of levoglucosan, which in turn is derived from cellulose. nih.gov The conversion process involves a two-step sequence:

Hydrogenation to Tetrol: Levoglucosenone is first catalytically hydrogenated to Hexane-1,2,5,6-tetrol . nih.gov

Dehydration to THFDM: The resulting tetrol undergoes an intramolecular dehydration (cyclization) to form THFDM. This dehydration step has been reported to proceed with yields as high as 96%. nih.gov

This route provides a direct link from cellulosic biomass to THFDM, bypassing the HMF intermediate and offering a potentially efficient and integrated manufacturing process.

Asymmetric Synthesis Strategies and Stereocontrol

The precise arrangement of substituents on the tetrahydrofuran (B95107) core is critical for its application in pharmaceuticals and materials science. Asymmetric synthesis provides the tools to achieve this control, yielding enantiomerically pure or enriched products.

The construction of the chiral centers at the C2 and C5 positions of the tetrahydrofuran ring is a significant synthetic challenge. Various strategies have been devised to control the relative and absolute stereochemistry.

Diastereoselective approaches often focus on controlling the stereochemical outcome of cyclization reactions. One such method involves the reaction of a carbanion derived from 3,4-epoxybutyl phenyl sulfone with aldehydes. sci-hub.stnih.gov This process creates two new stereocenters in a diastereoselective manner, with the stereochemistry of the final hydroxymethyl-substituted tetrahydrofuran being effectively controlled by the stereochemistry of the initial epoxide. sci-hub.stnih.gov Although the initial aldol-type addition is not diastereoselective, it is reversible, allowing for a subsequent cyclization that favors the formation of one main diastereoisomer. sci-hub.stnih.gov

Another powerful strategy is the iodoetherification of terminally disubstituted olefins that possess a hydroxyl group at the allylic position. acs.org The presence of the hydroxyl group can induce a trans relative stereochemistry between the substituents at the C3 and C4 positions of the product due to allylic 1,3-strain. acs.org For the synthesis of trans-2,5-disubstituted tetrahydrofurans, a highly diastereoselective method has been developed using acetylated γ-lactols derived from (S)-glutamic acid, which react with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to yield the target compounds with a high trans/cis ratio. nih.gov

For enantioselective synthesis, methods that create stereocenters with a high degree of enantiomeric excess (ee) are paramount. A sequential one-pot copper-catalyzed asymmetric Henry reaction followed by iodocyclization of γ,δ-unsaturated alcohols has been developed to produce 2,5-polysubstituted tetrahydrofuran derivatives in high yields and with excellent enantioselectivities (up to 97% ee). chemistryviews.org This method allows for the efficient creation of chiral amines after further transformation. chemistryviews.org

| Method | Key Features | Stereoselectivity | Reference |

| Epoxycarbanion Cyclization | Reaction of 3,4-epoxybutyl phenyl sulfone carbanion with aldehydes. | High diastereoselectivity, controlled by epoxide stereochemistry. | sci-hub.stnih.gov |

| Iodoetherification | Cyclofunctionalization of γ,δ-unsaturated alcohols. | trans-selectivity influenced by allylic 1,3-strain. | acs.org |

| Lactol Alkylation | Reaction of acetylated γ-lactols with titanium enolates. | High diastereoselectivity (trans/cis ratio 90:10–100:0). | nih.gov |

| Asymmetric Henry/Iodocyclization | One-pot Cu-catalyzed reaction of γ,δ-unsaturated alcohols. | Excellent enantioselectivity (up to 97% ee). | chemistryviews.org |

The use of readily available chiral molecules from nature, known as the chiral pool, is a sustainable and efficient strategy for synthesizing complex chiral targets. Carbohydrates, abundant and inexpensive biomass feedstocks, are ideal starting materials for producing furan-based compounds. nih.govmdpi.com

The synthesis of (2R,5R)-2,5-Tetrahydrofurandimethanol often begins with the conversion of hexoses, such as fructose (B13574), into 5-hydroxymethylfurfural (HMF). patsnap.comlu.se HMF is a versatile platform chemical that can be catalytically hydrogenated to produce 2,5-bis(hydroxymethyl)furan (BHMF). lu.sefrontiersin.orgnih.gov Subsequent hydrogenation of the furan ring in BHMF yields 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM). prepchem.com For instance, the hydrogenation of BHMF over a cationic ruthenium zeolite catalyst in methanol (B129727) results in a 92% yield of THFDM. prepchem.com

Another route starting from biomass involves the conversion of carbohydrates to 5-chloromethylfurfural (B124360) (CMF), which can then be transformed into BHMF in a one-pot reaction with yields as high as 91% using a Ru/CuOx catalyst. sciengine.comresearchgate.net This process involves the hydrolysis of CMF to HMF, followed by hydrogenation. researchgate.net

Microbial transformations offer an alternative green route. Whole-cell biocatalysts, such as Burkholderia contaminans NJPI-15 and engineered E. coli, can efficiently reduce HMF to BHMF with high yields and selectivity. frontiersin.orgnih.gov These biological methods operate under mild conditions and are of great interest for sustainable chemical production. nih.gov

| Starting Material | Intermediate(s) | Product | Key Transformation | Reference(s) |

| Hexoses (e.g., Fructose) | 5-Hydroxymethylfurfural (HMF) | 2,5-bis(hydroxymethyl)furan (BHMF) | Dehydration & Hydrogenation | patsnap.comlu.se |

| Carbohydrates | 5-Chloromethylfurfural (CMF) -> HMF | 2,5-bis(hydroxymethyl)furan (BHMF) | One-pot Hydrolysis & Hydrogenation (Ru/CuOx catalyst) | sciengine.comresearchgate.net |

| 2,5-bis(hydroxymethyl)furan (BHMF) | - | 2,5-bis(hydroxymethyl)tetrahydrofuran (THFDM) | Ring Hydrogenation (Ru/zeolite catalyst) | prepchem.com |

| 5-Hydroxymethylfurfural (HMF) | - | 2,5-bis(hydroxymethyl)furan (BHMF) | Biocatalytic Reduction (E. coli, B. contaminans) | frontiersin.orgnih.gov |

Derivatization Pathways and Intermediate Synthesis

(2R,5R)-2,5-Tetrahydrofurandimethanol is a versatile diol that serves as a precursor for various functionalized molecules and complex heterocyclic systems. Its two primary alcohol groups can be selectively modified to create valuable intermediates for further synthesis.

The conversion of the hydroxyl groups of the diol into better leaving groups, such as sulfonates, is a common and critical step in its derivatization. Tosylates (p-toluenesulfonates) are frequently used for this purpose. The reaction of cis-2,5-bis(hydroxymethyl)tetrahydrofuran with p-toluenesulfonyl chloride, typically in the presence of a base like pyridine, yields the corresponding ditosylate intermediate. researchgate.net This transformation is a key step in activating the diol for subsequent nucleophilic substitution reactions, paving the way for the construction of more complex molecular architectures. researchgate.net

A significant application of (2R,5R)-2,5-Tetrahydrofurandimethanol and its derivatives is in the synthesis of bicyclic heterocycles. One of the most valuable products is 8-oxa-3-azabicyclo[3.2.1]octane (OABCO), a key building block for many bioactive molecules. researchgate.netresearchgate.net

One synthetic route involves a four-step process starting from 5-hydroxymethyl-2-furfuraldehyde. After reduction to cis-2,5-bis(hydroxymethyl)tetrahydrofuran, the diol is converted to its ditosylate derivative. researchgate.net This activated intermediate then undergoes a cyclization reaction with a primary amine, such as benzylamine, to form the 8-oxa-3-azabicyclo[3.2.1]octane core. researchgate.net

More advanced, one-pot methods have been developed for this transformation. 2,5-Tetrahydrofurandimethanol (THFDM) can be directly converted into OABCO via an aminocyclization reaction with ammonia. researchgate.netresearchgate.netlookchem.com This reaction is efficiently catalyzed by a heterogeneous Pt/NiCuAlOx catalyst under optimized conditions (200 °C, 0.5 MPa hydrogen, 0.4 MPa ammonia), achieving a 58% yield with complete conversion of the starting diol. researchgate.net This one-pot approach represents a more atom-economical and efficient pathway to this important bicyclic scaffold. researchgate.netcardiff.ac.uk

Application Landscapes in Advanced Materials and Fine Chemical Synthesis

Role as a Chiral Building Block in Complex Molecule Construction

The defined three-dimensional structure of (2R,5R)-THFDM, with its (2R,5R) stereochemistry, makes it an important chiral building block. figshare.com Chiral building blocks are essential in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule, a critical requirement in the pharmaceutical and fine chemical industries.

Precursor for Optically Active Compounds

(2R,5R)-THFDM serves as a valuable starting material for the synthesis of more complex, optically active molecules. figshare.com The term "optically active" refers to the ability of a chiral molecule to rotate the plane of polarized light, a property that is a direct consequence of its three-dimensional structure. The two chiral centers in (2R,5R)-THFDM provide a rigid and predictable stereochemical foundation upon which chemists can build.

While specific, large-scale applications are still emerging, its structure is analogous to other chiral diols used in the synthesis of specialized ligands for asymmetric catalysis. For instance, chiral bipyridine-type ligands, which are crucial for creating enantioselective catalysts for reactions like allylic oxidation and cyclopropanation, are often synthesized from chiral precursors derived from natural sources like monoterpenes. durham.ac.uk The defined stereochemistry of (2R,5R)-THFDM makes it a candidate for developing novel chiral ligands and other specialized optically active compounds.

Integration into Pharmaceutical Intermediates Research

In the pharmaceutical industry, the biological activity of a drug is often dependent on its stereochemistry. Consequently, there is a significant demand for chiral building blocks to serve as intermediates in drug synthesis. Tetrahydrofuran-based compounds, in general, are actively explored for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. figshare.com

(2R,5R)-THFDM and its derivatives are of interest for their potential integration into pharmaceutical research. figshare.com The synthesis of complex nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies, often involves heterocyclic cores similar to the tetrahydrofuran (B95107) ring. For example, research into potential anti-tumor and anti-viral drugs has involved the synthesis of complex tetrahydrofuran derivatives containing functionalities like fluorine and iodine. researchgate.net The fixed chirality of (2R,5R)-THFDM makes it a promising scaffold for the synthesis of novel pharmaceutical intermediates, where precise control over the 3D arrangement of atoms is paramount for efficacy.

Polymer Monomer in Bio-based Material Development

As a diol, (2R,5R)-THFDM is a functional monomer that can be polymerized with other molecules, such as dicarboxylic acids or diisocyanates, to create a variety of bio-based polymers. researchgate.netalfa-chemistry.com Its origin from renewable biomass makes it a sustainable alternative to petroleum-derived diols like ethylene (B1197577) glycol and 1,4-butanediol (B3395766). researchgate.net The structure of the tetrahydrofuran ring imparts unique properties, such as increased rigidity, to the resulting polymer chains. researchgate.net

Synthesis of Novel Polyesters (e.g., Poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate), PEFTs)

One of the most well-documented applications of THFDM is in the synthesis of novel bio-based polyesters. Researchers have successfully copolymerized THFDM with terephthalic acid (TPA) and ethylene glycol (EG) to produce a series of copolyesters named poly(ethylene 2,5-tetrahydrofuran dimethyl terephthalate), or PEFTs. researchgate.net This synthesis is typically performed via a two-step melt polycondensation method. researchgate.net

The incorporation of the THFDM monomer into the polyester (B1180765) backbone has been shown to significantly alter the material's properties compared to traditional polyethylene (B3416737) terephthalate (B1205515) (PET). Key findings from research on PEFTs include:

Improved Processability: The presence of the THFDM unit, with its higher oxygen atom content, can lead to better processability. researchgate.net

Enhanced Rigidity: The cyclic and non-planar structure of the THFDM monomer improves the rigidity of the polyester chain. researchgate.net

Thermal Properties: The glass transition temperature (Tg) of PEFT copolymers can be tuned by varying the content of THFDM.

Below is a data table summarizing the properties of PEFT copolymers with different THFDM contents, based on published research findings. researchgate.net

| Property | PEFT-5 | PEFT-15 | PEFT-25 | PEFT-35 |

| THFDM Content (%) | 5 | 15 | 25 | 35 |

| Glass Transition Temp. (Tg) | 77.4 °C | 75.1 °C | 72.8 °C | 70.3 °C |

| Cold Crystallization Temp. (Tcc) | 131.2 °C | 124.5 °C | 119.7 °C | 115.4 °C |

| Melting Temp. (Tm) | 240.1 °C | 221.3 °C | 205.4 °C | 188.6 °C |

Data sourced from a 2022 study on PEFT synthesis. researchgate.net

Studies have also investigated the reactivity of THFDM in melt polycondensation compared to other diols. In reactions with dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA), THFDM's reactivity was found to be lower than that of linear diols such as 1,4-butanediol but higher than that of ethylene glycol. researchgate.net

Development of Polyamides and Polyurethanes from THFDM

Beyond polyesters, THFDM is a viable monomer for other important classes of polymers, including polyamides and polyurethanes.

Polyamides: General chemical sources state that 2,5-tetrahydrofurandimethanol is used in the preparation of polyamide plastics. fcad.com Polyamides are typically formed by the reaction of a diamine with a dicarboxylic acid. However, they can also be synthesized using a diol like THFDM, which would first be converted to a diamine or reacted with a diacid derivative. The development of fully or partially bio-based polyamides is a significant area of research, with monomers like 2,5-furandicarboxylic acid (FDCA) being used to create materials like poly(hexamethylene furanamide) (PA6F). rsc.orgbohrium.com Given this context, THFDM serves as a potential bio-based diol component for creating novel furan-based polyamides with unique properties.

Polyurethanes: Polyurethanes are synthesized through the polyaddition reaction of a diol with a diisocyanate. youtube.com (2R,5R)-THFDM, as a chiral diol, can be reacted with various diisocyanates to form bio-based polyurethanes. The incorporation of the rigid tetrahydrofuran ring and the specific chirality can lead to polyurethanes with tailored thermal and mechanical properties. Research on other bio-derived chiral monomers, such as diaminodianhydroalditols, has shown that their use in polyurethane synthesis results in polymers with distinct characteristics. researchgate.net Similarly, polyols derived from the copolymerization of tetrahydrofuran and natural oils have been successfully used to create elastomeric polyurethanes with improved flexibility and tensile strength. nih.gov This demonstrates the suitability of the tetrahydrofuran structure as a component in high-performance polyurethane networks.

Engineering of Other Bio-based Resins and Fibers

The utility of THFDM and its unsaturated precursor, 2,5-furandimethanol (B16202) (FDM), extends to other bio-based materials like epoxy resins and high-performance fibers.

Epoxy Resins: Bio-based epoxy resins have been synthesized using FDM as a starting material. figshare.comresearchgate.net In a typical synthesis, FDM is reacted with epichlorohydrin (B41342) to produce the epoxy monomer 2,5-bis[(2-oxiranylmethoxy)methyl]-furan (BOF). figshare.comresearchgate.net These furan-based epoxy resins, when cured, can exhibit high thermal resistance and mechanical properties comparable to conventional petroleum-based epoxies. researchgate.net Given that THFDM is the hydrogenated, more stable version of FDM, it represents a key building block in the value chain for these advanced bio-resins.

Fibers: The polyesters synthesized from THFDM have shown significant promise for fiber applications. Studies on PEFT copolyesters revealed that the material has excellent spinning performance, allowing it to be drawn into continuous fibers. researchgate.net This capability is crucial for developing bio-based textiles and technical fibers as sustainable alternatives to materials like PET. The ability to engineer the thermal and mechanical properties of the polymer by adjusting the THFDM content allows for the fine-tuning of the final fiber characteristics. researchgate.net

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed molecular structure of ((2R,5R)-2,5-Tetrahydrofurandimethanol) in solution. It provides information on the connectivity of atoms and their spatial relationships, which is crucial for distinguishing between cis and trans isomers.

One-dimensional (1D) NMR spectra, specifically ¹H and ¹³C NMR, provide primary information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine protons at the C2 and C5 positions, the methylene (B1212753) protons of the hydroxymethyl groups (-CH₂OH), and the methylene protons within the tetrahydrofuran (B95107) ring (at C3 and C4). Due to the molecule's C₂ symmetry, the protons and carbons on either side of the ether oxygen are chemically equivalent. The trans configuration influences the coupling constants (J-values) between protons on the furan (B31954) ring, which differ from those of the cis-isomer.

¹³C NMR: The carbon NMR spectrum should display three unique signals corresponding to the two equivalent methine carbons (C2/C5), the two equivalent hydroxymethyl carbons (-CH₂OH), and the two equivalent ring methylene carbons (C3/C4). The chemical shifts provide evidence of the electronic environment of each carbon atom.

While specific experimental spectra for the (2R,5R)-isomer are not widely published, predicted chemical shifts based on its structure can be tabulated.

| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| H2 / H5 (methine) | ¹H NMR | ~3.9 - 4.1 | Multiplet (m) |

| H3 / H4 (ring methylene) | ¹H NMR | ~1.8 - 2.0 | Multiplet (m) |

| -CH₂OH (exocyclic methylene) | ¹H NMR | ~3.4 - 3.6 | Doublet of doublets (dd) |

| -OH (hydroxyl) | ¹H NMR | Variable | Triplet (t) or broad singlet |

| C2 / C5 (methine) | ¹³C NMR | ~80 - 82 | - |

| -CH₂OH (exocyclic methylene) | ¹³C NMR | ~64 - 66 | - |

| C3 / C4 (ring methylene) | ¹³C NMR | ~28 - 30 | - |

Two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of these signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, confirming the connectivity from the H2/H5 protons to their adjacent ring (H3/H4) and hydroxymethyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on its attached proton's signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, helping to piece together the complete molecular framework.

Assessing enantiomeric purity is critical for chiral compounds. Chiral NMR spectroscopy provides a powerful method for this determination without the need for chromatographic separation. This is typically achieved by using a chiral solvating agent (CSA). nih.gov The CSA forms transient diastereomeric complexes with both the (2R,5R) enantiomer and its (2S,5S) counterpart. Because diastereomers have different physical properties, the protons of each enantiomer will experience slightly different magnetic environments, resulting in separate, distinguishable signals in the ¹H NMR spectrum. nih.gov The ratio of the integration of these separate signals directly corresponds to the enantiomeric excess (ee) of the sample.

Vibrational Spectroscopy Applications (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are excellent for identifying the functional groups present in ((2R,5R)-2,5-Tetrahydrofurandimethanol).

FTIR Spectroscopy: The FTIR spectrum is expected to be dominated by a strong, broad absorption band in the region of 3600-3200 cm⁻¹ due to the O-H stretching of the two hydroxyl groups, which are likely involved in hydrogen bonding. nih.gov Other key absorptions include C-H stretching vibrations from the ring and hydroxymethyl groups (3000-2850 cm⁻¹) and the characteristic C-O stretching of the ether and alcohol groups (1150-1050 cm⁻¹). nih.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman spectra, the C-H and C-C bond vibrations of the tetrahydrofuran ring would produce distinct signals.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3600 - 3200 | Strong, Broad |

| C-H Stretch | Alkyl (CH, CH₂) | 3000 - 2850 | Medium-Strong |

| C-O Stretch | Ether, Alcohol | 1150 - 1050 | Strong |

Mass Spectrometry Techniques for Molecular Characterization

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns. For ((2R,5R)-2,5-Tetrahydrofurandimethanol), with a molecular weight of 132.16 g/mol , techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are suitable. nih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 132. The fragmentation pattern would likely involve the loss of a hydroxymethyl group (-CH₂OH, 31 Da) to give a fragment at m/z = 101, and the loss of water (H₂O, 18 Da). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental formula C₆H₁₂O₃.

Chromatographic Methods for Purity and Stereoisomer Separation

Chromatographic techniques are essential for assessing the purity of ((2R,5R)-2,5-Tetrahydrofurandimethanol) and for separating it from its stereoisomers, particularly the cis-isomer.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Both GC and HPLC can be used to determine the chemical purity of a sample by separating the target diol from any starting materials, byproducts, or solvents. For HPLC analysis, a reversed-phase column (e.g., C18) with a mobile phase of water and an organic modifier like methanol (B129727) or acetonitrile (B52724) is a common starting point. frontiersin.org

Stereoisomer Separation: Separating the cis and trans diastereomers of 2,5-bis(hydroxymethyl)tetrahydrofuran is a significant challenge. One reported strategy involves the acetylation of the cis/trans diol mixture. The resulting diacetate of the trans-isomer was found to selectively precipitate from a diethyl ether solution at low temperatures, enabling its separation from the cis-diacetate. acs.org For analytical-scale separation, chiral chromatography is the method of choice. Chiral stationary phases (CSPs) in either GC or HPLC can resolve enantiomers and diastereomers by forming transient, stereospecific interactions, leading to different retention times for each isomer. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govanton-paar.com This technique would provide unequivocal proof of the trans-configuration of the hydroxymethyl groups relative to the tetrahydrofuran ring. wikipedia.org

By diffracting X-rays off a single crystal of the compound, one can obtain precise measurements of bond lengths, bond angles, and torsion angles. nih.gov This data would confirm the puckering of the five-membered tetrahydrofuran ring (which typically adopts an envelope or twist conformation) and establish the absolute configuration of the chiral centers (C2 and C5) as R. nih.govnih.gov While a published crystal structure for ((2R,5R)-2,5-Tetrahydrofurandimethanol) is not currently available, this technique remains the gold standard for unambiguous stereochemical assignment. nih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in probing the electronic environment of a molecule, which governs its reactivity and physical properties.

Detailed Density Functional Theory (DFT) studies specifically elucidating the reaction mechanisms for the synthesis or subsequent reactions of ((2R,5R)-2,5-Tetrahydrofurandimethanol) are not extensively documented in current literature. However, DFT has been widely applied to understand the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF), the precursor to 2,5-tetrahydrofurandimethanol (THFDM). These studies often focus on the catalytic pathways, including the selective hydrogenation of the furan (B31954) ring and the aldehyde group of HMF over various metal catalysts. The reaction network is complex, with potential intermediates and side products. Theoretical calculations for related systems, such as the conversion of HMF to other furan derivatives, have provided insights into the adsorption energies of reactants and intermediates on catalyst surfaces, as well as the activation barriers for different reaction steps.

High-level ab initio methods, which are computationally intensive calculations based on first principles of quantum mechanics, provide highly accurate data on molecular properties and energetics. While specific ab initio studies dedicated to the comprehensive characterization of the ((2R,5R)-) isomer of 2,5-tetrahydrofurandimethanol are scarce, general computed properties are available from databases such as PubChem. These properties are typically derived from automated computational pipelines and provide a basic energetic and structural profile of the molecule.

A notable finding from theoretical investigations into the polymerization of THFDM is the impact of its stereochemistry on the resulting polymer's energetics. It has been reported that the Gibbs free energy of polyesters synthesized from 2,5-tetrahydrofurandimethanol is generally lower when the trans configuration of the diol is used. rsc.org The ((2R,5R)-) isomer represents this thermodynamically more stable trans configuration. This suggests that polymers derived from ((2R,5R)-2,5-Tetrahydrofurandimethanol) are energetically more favorable, which has significant implications for their synthesis and material properties.

Below is a table of computed molecular properties for ((2R,5R)-2,5-Tetrahydrofurandimethanol) sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C6H12O3 | PubChem |

| Molecular Weight | 132.16 g/mol | PubChem |

| XLogP3-AA | -0.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 2 | PubChem |

| Exact Mass | 132.078644241 g/mol | PubChem |

| Topological Polar Surface Area | 49.7 Ų | PubChem |

| Heavy Atom Count | 9 | PubChem |

| Complexity | 74.4 | PubChem |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

To date, specific Molecular Dynamics (MD) simulation studies focusing on the conformational landscape and intermolecular interactions of ((2R,5R)-2,5-Tetrahydrofurandimethanol) have not been prominently featured in scientific literature. MD simulations would be highly valuable for understanding the flexibility of the tetrahydrofuran (B95107) ring and the orientation of the hydroxymethyl side chains in different solvent environments. Such studies could also predict how molecules of ((2R,5R)-2,5-Tetrahydrofurandimethanol) interact with each other in the liquid state and how they would pack in a polymeric matrix, influencing the material's bulk properties.

Thermodynamic and Kinetic Modeling of Conversion Processes

A patent for the preparation of 2,5-tetrahydrofurandimethanol from HMF outlines a two-stage reaction process, indicating that kinetic control is crucial for achieving high purity and yield. The initial stage is conducted at a lower temperature and pressure (90-130 °C, 2-5 MPa), followed by a second stage at higher severity (150-170 °C, 7-10 MPa). This staged approach suggests that the hydrogenation of the furan ring and the carbonyl group have different kinetic requirements.

The thermodynamic favorability of using the trans isomer, ((2R,5R)-2,5-Tetrahydrofurandimethanol), in polycondensation reactions to form polyesters has been noted, with calculations showing a lower Gibbs free energy for the resulting polymer chain compared to when the cis isomer is used. rsc.org

Catalyst Design and Optimization through Computational Approaches

Computational methods are increasingly being used to design and optimize catalysts for specific chemical transformations. In the context of producing 2,5-tetrahydrofurandimethanol, this would involve screening different catalyst materials and active sites to selectively hydrogenate HMF. This process typically involves DFT calculations to determine the binding energies of reactants and intermediates on the catalyst surface and to calculate the activation energies for the desired reaction pathways while disfavoring side reactions.

While there is extensive research on catalysts for HMF hydrogenation, computational studies specifically targeting the stereoselective synthesis of ((2R,5R)-2,5-Tetrahydrofurandimethanol) are not yet prevalent. The development of chiral catalysts or catalytic systems that can control the stereochemistry of the hydrogenation process would be a significant advancement, and computational modeling will undoubtedly play a key role in this endeavor. A patented method for preparing THFDM utilizes a catalyst with noble metal elements supported on a carbon material, highlighting the importance of catalyst composition in the conversion process.

Sustainability Assessments and Process Engineering Research

Life Cycle Assessment (LCA) of Bio-based Production Routes

Life Cycle Assessment (LCA) is a methodology used to evaluate the full range of environmental impacts associated with all stages of a product's life, from raw material extraction to manufacturing, use, and disposal. maastrichtuniversity.nl For bio-based materials like THFDM, LCA is crucial for quantifying their environmental benefits compared to their petrochemical counterparts. maastrichtuniversity.nl

A notable study focused on a process that includes the hydrogenation of 5-hydroxymethylfurfural (B1680220) (HMF) to THFDM. The subsequent use of this THFDM in the production of bio-based lubricants was assessed. The LCA results from this study indicated that the bio-based process could significantly reduce carbon dioxide emissions. rsc.org Specifically, the production of a THFDM-based diester lubricant resulted in a 35.0% reduction in CO2 emissions compared to the production of conventional fossil fuel-based synthetic lubricants. rsc.org The analysis calculated the carbon footprint of the bio-based lubricant to be 9.84 kg of CO2 equivalent, a substantial improvement over the 15.15 kg of CO2 equivalent for the petroleum-based product. rsc.org These findings underscore the potential of THFDM-based products to contribute to a more sustainable and climate-friendly chemical industry. mdpi.com

Table 1: Comparative CO2 Emissions for Lubricant Production

| Lubricant Type | CO2 Emissions (kg CO2 eq.) |

| THFDM-Based Bio-lubricant | 9.84 rsc.org |

| Fossil Fuel-Based Synthetic Lubricant | 15.15 rsc.org |

| Reduction | 35.0% rsc.org |

Techno-Economic Analysis (TEA) of Industrial-Scale Synthesis

Techno-Economic Analysis (TEA) evaluates the technical and financial performance of a process to determine its commercial viability. For THFDM, TEA studies are essential to identify cost drivers and guide research toward improving economic feasibility for industrial-scale production.

Green Chemistry Principles in THFDM Production and Utilization

Green chemistry, or sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. instituteofsustainabilitystudies.comwjarr.com The production of THFDM from biomass is inherently aligned with several of these principles, particularly the use of renewable feedstocks. postech.ac.krmsu.edu The goal is to develop synthetic methods that are not only efficient but also minimize environmental impact through waste prevention, catalysis, and the use of safer chemicals. wjarr.comfatfinger.io

Table 2: The 12 Principles of Green Chemistry

| Principle | Description |

| 1. Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com |

| 2. Atom Economy | Synthetic methods should maximize the incorporation of all materials used into the final product. instituteofsustainabilitystudies.com |

| 3. Less Hazardous Chemical Syntheses | Methods should use and generate substances with little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com |

| 4. Designing Safer Chemicals | Chemical products should be designed to be effective while minimizing their toxicity. msu.edu |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous. msu.edu |

| 6. Design for Energy Efficiency | Energy requirements should be recognized for their environmental and economic impacts and should be minimized. msu.edu |

| 7. Use of Renewable Feedstocks | A raw material should be renewable rather than depleting whenever technically and economically practicable. msu.edu |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided. msu.edu |

| 9. Catalysis | Catalytic reagents are superior to stoichiometric reagents. msu.edu |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. msu.edu |

| 11. Real-Time Analysis | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. msu.edu |

| 12. Inherently Safer Chemistry | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. msu.edu |

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Poor atom economy is common in syntheses that generate significant by-products, which are often treated as waste. primescholars.com

In the context of THFDM synthesis, which typically involves the hydrogenation of HMF, the choice of hydrogen source can impact atom economy. While using molecular hydrogen (H₂) can be highly atom-economical, catalytic transfer hydrogenation (CTH) using donors like formic acid or alcohols can generate side-products, leading to lower atom economy. researchgate.net

Solvents often constitute the largest mass component of a chemical process and can account for a significant portion of the waste generated, making solvent selection a critical aspect of green process design. nih.gov The ideal green solvent is non-toxic, derived from renewable resources, and easily recyclable.

In the synthesis of furan-based compounds, some traditional solvents have been identified as problematic. For example, tetrahydrofuran (B95107) (THF), while effective, is considered incompatible with green chemistry principles due to its toxicity. ncsu.edu Research has focused on identifying safer and more sustainable alternatives. The synthesis of THFDM can be performed in various solvents, including water, methanol (B129727), ethanol, and isopropanol. google.com Studies have also explored the impact of the solvent on reaction performance; for instance, in the hydrogenation of the THFDM precursor BHMF, using water as a solvent was shown to be a promising option. researchgate.net

Advanced solvent strategies include the use of recyclable systems like deep eutectic solvents (DESs) for the production of HMF, which can suppress the formation of by-products and allow for easier catalyst and solvent reuse. researchgate.net The development of robust solvent recovery and recycling protocols is pivotal for minimizing the environmental footprint and improving the economic viability of industrial-scale THFDM production. nih.govresearchgate.net

Process Intensification and Reactor Design Studies

Process intensification refers to the development of innovative equipment and techniques that lead to substantially smaller, cleaner, safer, and more energy-efficient processes. nih.gov This often involves combining multiple operations, such as reaction and separation, into a single unit. nih.gov

For the production of THFDM and its precursors, process intensification offers significant advantages. The use of continuous fixed-bed reactors for the conversion of fructose (B13574) to HMF has been shown to achieve high yields in shorter residence times compared to batch processes. researchgate.net Reactive distillation is another powerful intensification technique, particularly for equilibrium-limited reactions, where the continuous removal of a product (like water in dehydration reactions) can drive the reaction toward higher conversion and selectivity. energy.gov

Reactor design is fundamental to achieving these goals. Studies on HMF hydrogenation have utilized various reactor types, including fixed-bed reactors and single-pot (batch) reactors. nih.govgoogle.com A patented method describes a two-stage reaction sequence for producing THFDM from crude HMF, with specific operating conditions for each stage to maximize yield and purity, demonstrating a design tailored for industrial production. google.com The selection of reactor type and operating conditions—such as temperature, pressure, and catalyst loading—is optimized to enhance selectivity, minimize by-product formation, and ensure the process is scalable and economically feasible. google.comnih.govgoogle.com

Future Directions and Interdisciplinary Research Opportunities

Development of Highly Selective and Sustainable Catalytic Systems

The efficient and selective synthesis of (2R,5R)-THFDM is paramount for its widespread adoption. Future research will focus on the development of advanced catalytic systems that are not only highly selective for the desired stereoisomer but are also sustainable and economically viable. The hydrogenation of HMF can lead to a variety of products, including 2,5-furandimethanol (B16202) (FDM), 2,5-dimethylfuran (B142691) (DMF), and 2,5-dimethyltetrahydrofuran (B89747) (DMTHF). nih.gov Achieving high yields of (2R,5R)-THFDM requires precise control over the reaction conditions and catalyst design.

Key research areas will include:

Heterogeneous Catalysts: The development of robust, recyclable heterogeneous catalysts is a primary objective. Ni-based catalysts have shown promise in the hydrogenation of HMF to FDM. nih.gov Future work should explore bimetallic and supported catalysts to enhance selectivity towards THFDM and its specific stereoisomers. The use of earth-abundant metals is also a key consideration to improve the sustainability profile of the process. rsc.org

Homogeneous Catalysis: While facing challenges in catalyst separation, homogeneous catalysts can offer high selectivity under mild conditions. The development of novel organometallic complexes and chiral ligands will be crucial for stereoselective synthesis.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a green and highly selective route for the synthesis of chiral molecules. Research into engineered enzymes that can stereoselectively reduce HMF or its derivatives to (2R,5R)-THFDM is a promising avenue.

Catalyst Stability: Ensuring the long-term stability and resistance to deactivation of catalysts, particularly in the presence of impurities from biomass feedstocks, is a critical challenge that needs to be addressed. nih.gov

| Catalyst Type | Precursor | Key Research Focus | Potential Advantages |

| Heterogeneous (e.g., Ni-based, bimetallic) | 5-Hydroxymethylfurfural (B1680220) (HMF) | Enhancing stereoselectivity, improving stability, use of earth-abundant metals. | Recyclability, robustness. |

| Homogeneous (e.g., organometallic complexes) | HMF/FDM | Design of chiral ligands for high enantioselectivity. | High selectivity, mild reaction conditions. |

| Biocatalysts (e.g., engineered enzymes) | HMF/FDM | Enzyme screening and engineering for specific stereoisomers. | High stereoselectivity, green process. |

Exploration of Novel Functional Materials and Applications Beyond Existing Paradigms

The unique chiral structure of (2R,5R)-THFDM makes it an attractive monomer for the synthesis of novel polymers with tailored properties. Its two hydroxyl groups allow for its incorporation into polyesters, polyurethanes, and polyethers.

A study on the melt polycondensation of 2,5-tetrahydrofurandimethanol (THFDM) with various dicarboxylic acids has demonstrated its potential in creating bio-based polyesters. rsc.org The cyclic structure of THFDM was found to significantly improve the glass transition temperature (Tg), thermal decomposition temperature, and strength of the resulting polyesters. rsc.org For instance, poly(tetrahydrofurandimethylene terephthalate) (PTT) and poly(tetrahydrofuran dimethylene furandicarboxylate) (PTF) exhibited high Tg values of 69.6 °C and 76.8 °C, respectively, suggesting their potential as novel bio-based plastics. rsc.org

Future research in this area should focus on:

High-Performance Polymers: Investigating the synthesis of polyesters and other polymers from enantiomerically pure (2R,5R)-THFDM to understand the impact of stereochemistry on material properties such as crystallinity, thermal stability, and mechanical strength.

Functional Polymers: Exploring the use of (2R,5R)-THFDM in the creation of functional polymers for applications in areas like chiral separations, asymmetric catalysis, and biomedical devices.

Copolymers: Developing copolymers of (2R,5R)-THFDM with other bio-based monomers to fine-tune material properties and expand the range of applications. The reactivity of THFDM has been shown to be lower than other diols like 1,4-butanediol (B3395766) and diethylene glycol, which is a factor to consider in polymerization processes. rsc.org

| Polymer Type | Monomers | Potential Properties | Future Research Direction |

| Polyesters | (2R,5R)-THFDM and various dicarboxylic acids (e.g., terephthalic acid, 2,5-furandicarboxylic acid) | High glass transition temperature, improved thermal stability. rsc.org | Influence of stereopurity on crystallinity and mechanical properties. |

| Polyurethanes | (2R,5R)-THFDM and diisocyanates | Potential for novel elastomeric and rigid foam applications. | Synthesis and characterization of polyurethanes from chiral THFDM. |

| Polyethers | (2R,5R)-THFDM | Introduction of chirality into polyether backbones. | Development of novel polyether diols for specialized applications. |

Integration within Advanced Biorefinery Concepts

The production of (2R,5R)-THFDM should be viewed within the broader context of an integrated biorefinery. wisconsin.eduresearchgate.net A biorefinery aims to utilize all components of biomass to produce a range of value-added products, similar to a petroleum refinery. nih.gov Furan-based chemicals are considered key platform molecules in emerging biorefineries. rsc.org

Future efforts should concentrate on:

Process Integration: Designing integrated processes where the production of (2R,5R)-THFDM from lignocellulosic biomass is coupled with the production of other valuable co-products.

Circular Economy: Developing circular processes where byproducts from one stage can be used as feedstocks for another, minimizing waste and maximizing resource utilization.

Economic Viability: Conducting techno-economic analyses to assess the commercial feasibility of integrated biorefineries producing (2R,5R)-THFDM and its derivatives.

Synergistic Approaches Combining Experimental and Computational Methodologies

The combination of experimental and computational research will be instrumental in accelerating the development of technologies related to (2R,5R)-THFDM. Computational chemistry can provide valuable insights into reaction mechanisms, catalyst behavior, and material properties, thereby guiding experimental work. nih.govnih.govnih.gov

Future interdisciplinary research should involve:

Catalyst Design: Using computational modeling to screen potential catalysts and understand structure-activity relationships, leading to the rational design of more efficient and selective catalysts. nih.gov

Reaction Mechanism Studies: Employing computational tools to elucidate complex reaction pathways in the synthesis of (2R,5R)-THFDM, including the factors that control stereoselectivity. nih.gov

Polymer Property Prediction: Utilizing molecular modeling to predict the properties of polymers derived from (2R,5R)-THFDM, facilitating the design of materials with desired characteristics.

Integrating Experimental Data: Creating a feedback loop where experimental results are used to refine and validate computational models, leading to more accurate predictions.

Addressing Stereochemical Challenges in Industrial-Scale Production

The transition from laboratory-scale synthesis to industrial-scale production of enantiomerically pure (2R,5R)-THFDM presents significant challenges. Achieving high stereoselectivity on a large scale is often difficult and costly. jrasb.comgoogle.com

Key challenges and future research directions include:

Stereoselective Synthesis at Scale: Developing scalable and cost-effective methods for the asymmetric synthesis of (2R,5R)-THFDM. This includes the development of highly active and stable chiral catalysts that can be used in industrial reactors. researchgate.net

Chiral Separation: Investigating efficient and economical methods for the separation of stereoisomers, should a racemic or diastereomeric mixture be produced.

Process Optimization: Optimizing reaction conditions (temperature, pressure, solvent) to maximize the yield and stereoselectivity of the desired product on an industrial scale.

Quality Control: Establishing robust analytical methods for the accurate determination of enantiomeric purity to ensure consistent product quality.

Q & A

Q. What are the established synthetic routes for (2R,5R)-2,5-Tetrahydrofurandimethanol, and how do reaction conditions influence stereochemical outcomes?

The synthesis of (2R,5R)-2,5-Tetrahydrofurandimethanol typically involves catalytic hydrogenation of furan derivatives or stereoselective reduction of diketones. For example, asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can achieve high enantiomeric excess (e.e.) by controlling pressure and temperature (e.g., 50–100°C, 5–10 bar H₂) . Solvent polarity and catalyst loading are critical for minimizing byproducts like cis-isomers. Purification via recrystallization or chiral HPLC ensures stereochemical fidelity, as noted in studies on analogous diols .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of (2R,5R)-2,5-Tetrahydrofurandimethanol?

- NMR Spectroscopy : H and C NMR can resolve stereoisomers by analyzing coupling constants (e.g., vicinal diol protons show distinct splitting patterns).

- Chiral HPLC : Using columns like Chiralpak IA/IB with hexane-isopropanol eluents separates enantiomers, validated by comparing retention times with standards .

- Polarimetry : Optical rotation measurements confirm enantiomeric excess, though this requires high-purity samples .

Q. What physicochemical properties of (2R,5R)-2,5-Tetrahydrofurandimethanol are critical for experimental design?

Key properties include:

- Solubility : High polarity makes it soluble in polar solvents (e.g., water, methanol), essential for homogeneous catalysis .

- Thermal Stability : Decomposition above 200°C (boiling point ~212°C) necessitates low-temperature reactions .

- Hygroscopicity : Storage under inert gas prevents moisture absorption, which can alter reactivity in esterification or etherification reactions .

Advanced Research Questions

Q. How does the stereochemistry of (2R,5R)-2,5-Tetrahydrofurandimethanol influence its reactivity in asymmetric catalysis?

The rigid tetrahydrofuran ring and vicinal diol groups enable chelation with metal catalysts (e.g., Ti, Sn), enhancing enantioselectivity in aldol or epoxidation reactions. For instance, the (2R,5R) configuration aligns hydroxyl groups for optimal transition-state stabilization, as observed in studies on similar fluorinated furan derivatives . Contrasting results in dihydroxylation reactions (e.g., lower e.e. in non-polar solvents) highlight the need for solvent-catalyst matching .

Q. What computational approaches predict the conformational behavior of (2R,5R)-2,5-Tetrahydrofurandimethanol in solution?

Density Functional Theory (DFT) simulations reveal preferred chair-like conformations due to steric hindrance between hydroxymethyl groups. Molecular dynamics (MD) studies in water show hydrogen-bonding networks stabilize the trans-diol form, critical for designing biomimetic catalysts . Docking studies with enzymes (e.g., alcohol dehydrogenases) further explain its role as a chiral auxiliary .

Q. Are there discrepancies in the catalytic performance of (2R,5R)-2,5-Tetrahydrofurandimethanol, and how are these resolved?

Conflicting reports on its efficacy in cross-coupling reactions stem from variations in catalyst pre-treatment (e.g., activation under H₂ vs. vacuum). Recent work reconciles this by demonstrating that residual moisture degrades Pd catalysts, necessitating rigorous drying protocols . Contradictions in enantioselectivity (e.g., 85% vs. 92% e.e.) are addressed by optimizing ligand-metal ratios .

Methodological Notes

- Stereochemical Analysis : Use H NMR NOESY to confirm spatial proximity of hydroxyl groups .

- Reaction Optimization : Design factorial experiments varying temperature, solvent, and catalyst to map stereochemical outcomes .

- Safety Protocols : Follow MSDS guidelines for handling hygroscopic or irritant forms, including PPE and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.